N-cycloheptylquinoline-8-sulfonamide
Description
Properties
Molecular Formula |
C16H20N2O2S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-cycloheptylquinoline-8-sulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c19-21(20,18-14-9-3-1-2-4-10-14)15-11-5-7-13-8-6-12-17-16(13)15/h5-8,11-12,14,18H,1-4,9-10H2 |
InChI Key |
VBIWKRQAANLXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation of Quinoline
Quinoline undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions.
Procedure :
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) to form quinoline-8-sulfonyl chloride.
Procedure :
-
Quinoline-8-sulfonic acid (1 eq) is reacted with SOCl₂ (1.5 eq) at 70°C for 4 hours.
-
Dimethylformamide (DMF, catalytic) accelerates the reaction.
-
Key Data :
Synthesis of N-Cycloheptylquinoline-8-sulfonamide
Nucleophilic Substitution Reaction
Quinoline-8-sulfonyl chloride reacts with cycloheptylamine in a polar aprotic solvent.
Procedure :
Optimization and Variations
-
Microwave-assisted synthesis : Reduces reaction time to 10–15 minutes at 80°C.
-
Solvent-free conditions : Higher temperatures (100°C) achieve comparable yields.
Characterization and Analytical Data
Physical Properties
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) :
-
IR (KBr) :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional (DCM/TEA) | 85–92 | 95–99 | 2–6 h | Scalable, high reproducibility | Solvent toxicity |
| Microwave-assisted | 78–88 | 90–95 | 10–15 min | Rapid, energy-efficient | Specialized equipment required |
| Solvent-free | 80–85 | 93–97 | 1–2 h | Eco-friendly, minimal purification | High temperature sensitivity |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylquinoline-8-sulfonamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of sulfenamides or sulfinamides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like methanol (MeOH) or dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfenamides, and sulfinamides. These products are of interest due to their potential biological activities and applications in medicinal chemistry .
Scientific Research Applications
N-cycloheptylquinoline-8-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-cycloheptylquinoline-8-sulfonamide involves its interaction with specific molecular targets, such as PKM2. PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism. This compound modulates the activity of PKM2, shifting it between highly active and less active states, thereby affecting cancer cell viability and proliferation . This modulation is achieved through the binding of the compound to the enzyme, leading to changes in its conformation and activity .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: Aromatic substituents (e.g., 4-phenoxyphenyl) enhance π-π interactions, while polar groups (e.g., hydroxy) increase solubility but reduce lipophilicity .
Physicochemical Properties
Table 2: Physicochemical Properties
*Predicted using ChemDraw.
Key Observations:
- The cycloheptyl group increases lipophilicity (LogP ~3.5) compared to cyclohexyl (LogP ~2.8) or hydroxy-substituted analogs (LogP ~1.2), favoring blood-brain barrier penetration but limiting aqueous solubility.
Q & A
Q. What are the established synthetic methodologies for N-cycloheptylquinoline-8-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis involves two critical steps:
Sulfonation : React quinoline with chlorosulfonic acid or sulfur trioxide to form the quinoline-8-sulfonamide core. Optimize temperature (60–70°C) to prevent decomposition .
Cycloheptyl Introduction : Use nucleophilic substitution with a cycloheptyl derivative (e.g., cycloheptylamine) under reflux in a polar aprotic solvent (e.g., DMF). Catalysts like DMAP (0.1 equiv) improve substitution efficiency .
-
Key Considerations :
-
Purify intermediates via recrystallization (ethanol/water) to remove sulfonic acid byproducts.
-
Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent).
- Optimization Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Sulfonation Temp | 60–70°C | Prevents quinoline degradation |
| Substitution Solvent | DMF/DCM (1:1) | Enhances nucleophilicity |
| Reaction Time | 12–16h (Step 2) | Balances completion vs. side reactions |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign quinoline aromatic protons (δ 8.5–9.0 ppm) and cycloheptyl methylene groups (δ 1.5–2.5 ppm). Use deuterated DMSO for solubility .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm accuracy.
- FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
- X-ray Crystallography (if crystals form): Resolve conformational isomerism in the cycloheptyl group.
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across different experimental models?
- Methodological Answer :
-
Step 1 : Standardize experimental conditions:
-
Use identical cell lines (e.g., ATCC-certified HepG2) and serum batches.
-
Control microenvironmental factors (e.g., O₂ levels, pH).
-
Step 2 : Conduct meta-analysis of published IC₅₀ values using random-effects models to quantify heterogeneity (I² >50% indicates significant variability) .
-
Step 3 : Perform mechanistic validation:
-
Use CRISPR knockouts or siRNA silencing to confirm target specificity.
-
Apply phosphoproteomics to identify off-target interactions (e.g., kinase inhibition).
Q. What computational strategies are effective in predicting the binding modes of this compound with ATP-binding cassette transporters?
- Methodological Answer :
-
Molecular Docking : Use AutoDock Vina with flexible side chains in binding pockets (grid size ≥30ų). Prioritize poses with hydrogen bonds to conserved residues (e.g., ATP-binding Walker A motif) .
-
Molecular Dynamics (MD) Simulations : Run ≥100 ns simulations in explicit solvent (TIP3P water model) to assess binding stability (RMSD <2.0 Å acceptable).
-
Binding Free Energy Calculations : Apply MM-PBSA with error margins <1.5 kcal/mol. A 2023 protocol achieved 85% correlation with experimental Kd values .
- Key Interactions Identified :
-
Hydrophobic contacts between cycloheptyl and transporter subpockets.
Data Analysis and Reporting Standards
Q. How should researchers design experiments to ensure reproducibility of results for sulfonamide derivatives like this compound?
- Methodological Answer :
- Follow NIH preclinical guidelines:
- Report animal/cell line source, passage number, and authentication method (e.g., STR profiling) .
- Include positive/negative controls in all assays (e.g., known ABC transporter inhibitors).
- Use factorial experimental designs to test interactions between variables (e.g., pH × temperature).
- Archive raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata tags for solubility and stability parameters .
Conflict Resolution in Structural Interpretation
Q. What strategies can resolve contradictions in spectroscopic data interpretation for this compound derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., cycloheptyl CH₂ groups).
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track carbon environments.
- Comparative Crystallography : Compare X-ray structures of analogs (e.g., cyclohexyl vs. cycloheptyl derivatives) to identify conformational trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
